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Compound of Interest

Compound Name:
4-[(3-

Chlorophenoxy)methyl]piperidine

CAS No.: 63608-32-2

Cat. No.: B3276169 Get Quote

Application Note: Experimental Protocols for 4-[(3-Chlorophenoxy)methyl]piperidine

Introduction & Chemical Identity
4-[(3-Chlorophenoxy)methyl]piperidine (often supplied as the hydrochloride salt, CAS:

63608-32-2) is a high-value pharmacophore scaffold used extensively in the synthesis of G-

Protein Coupled Receptor (GPCR) ligands, particularly for Histamine H3 and Serotonin (5-HT)

receptor families. Its structure features a piperidine ring—a classic "privileged structure" in drug

discovery—linked via a methylene bridge to a 3-chlorophenoxy moiety.

This specific topology (piperidine-linker-aryl ether) mimics the side chains of several bioactive

neurotransmitter modulators, making it an ideal building block for Fragment-Based Drug

Discovery (FBDD) and Structure-Activity Relationship (SAR) expansion.

Table 1: Physicochemical Properties
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Property Value Notes

Chemical Name

4-[(3-

Chlorophenoxy)methyl]piperidi

ne

CAS Number 63608-32-2 Usually refers to HCl salt

Formula C₁₂H₁₆ClNO (Free Base) C₁₂H₁₇Cl₂NO (HCl Salt)

Molecular Weight 225.72 g/mol (Free Base) 262.18 g/mol (HCl Salt)

Appearance
White to off-white crystalline

solid
Hygroscopic

Solubility
DMSO (>20 mg/mL),

Methanol, Water (moderate)

Free base requires organic

solvent

pKa (Calc) ~9.8 (Piperidine Nitrogen) Basic character dominates

Safety & Handling Protocols
Hazard Identification:

GHS Classification: Warning.[1] Causes skin irritation (H315), serious eye irritation (H319),

and specific target organ toxicity (respiratory irritation) (H335).[2]

Handling: The hydrochloride salt is fine powder and can be static. Use an anti-static gun if

weighing <10 mg.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ether linkage is

stable, but the secondary amine is prone to slow oxidation if left in solution for extended

periods.

Experimental Protocols
The secondary amine of the piperidine ring is the primary vector for derivatization. The

following protocols are optimized for high-yield library generation.

Protocol A: Reductive Amination (Library Synthesis)
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Purpose: To attach diverse alkyl/aryl-alkyl groups to the piperidine nitrogen for SAR exploration.

Reagents:

Substrate: 4-[(3-Chlorophenoxy)methyl]piperidine HCl (1.0 equiv)

Aldehyde: Diverse R-CHO (1.2 equiv)

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Base: Diisopropylethylamine (DIPEA) (1.0 equiv – Crucial to neutralize the HCl salt)

Step-by-Step Methodology:

Preparation: In a 4 mL glass vial equipped with a magnetic stir bar, dissolve the piperidine

salt (0.2 mmol) in DCE (2 mL).

Neutralization: Add DIPEA (0.2 mmol) and stir for 5 minutes to generate the free base in situ.

Imine Formation: Add the aldehyde (0.24 mmol). Stir at Room Temperature (RT) for 30–60

minutes. Note: If the aldehyde is sterically hindered, add catalytic Acetic Acid (1 drop).

Reduction: Add STAB (0.3 mmol) in one portion. The reaction may bubble slightly.

Reaction: Cap the vial and stir vigorously at RT for 12–16 hours.

Quench: Add saturated aqueous NaHCO₃ (2 mL) and stir for 10 minutes.

Extraction: Extract the organic layer (DCE is denser than water; remove the bottom layer).

Wash with brine.

Purification: Dry over Na₂SO₄, filter, and concentrate. For library scale, pass through a pre-

packed SCX-2 (Strong Cation Exchange) cartridge:

Load crude in MeOH.

Wash with MeOH (removes non-basic impurities).
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Elute product with 2M NH₃ in MeOH.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)
Purpose: To synthesize bi-aryl ether/amine scaffolds often found in kinase inhibitors.

Reagents:

Substrate: 4-[(3-Chlorophenoxy)methyl]piperidine HCl

Electrophile: 4-Fluoronitrobenzene or 2-Chloropyrimidine derivatives.

Base: K₂CO₃ (3.0 equiv)

Solvent: DMF or DMSO

Methodology:

Dissolve the piperidine salt (0.5 mmol) and electrophile (0.5 mmol) in DMF (3 mL).

Add K₂CO₃ (1.5 mmol).

Heat to 80°C for 4–6 hours.

Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.

Validation: Monitor disappearance of the secondary amine peak by LC-MS.

Analytical Quality Control (QC)
To validate the integrity of the scaffold before and after reaction, use the following parameters.

HPLC-MS Method:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 8 minutes.

Detection: UV 254 nm (Aromatic ring) and 220 nm (Amide/Peptide bonds).

Mass Spec: ESI Positive Mode. Look for [M+H]⁺ = 226.1 (Free base).

NMR Diagnostic Peaks (400 MHz, DMSO-d6):

δ 6.9 – 7.3 ppm: Multiplet (4H, Aromatic protons of 3-chlorophenoxy).

δ 3.85 ppm (d, J=6.4 Hz, 2H): The O-CH₂-CH group. This doublet is the signature of the

ether linkage.

δ 3.2 & 2.6 ppm: Piperidine ring protons (shift significantly upon N-alkylation).

Strategic Workflow & Logic
The following diagram illustrates the decision matrix for utilizing this scaffold in a drug discovery

campaign.
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Figure 1: Synthetic workflow for derivatizing the 4-[(3-Chlorophenoxy)methyl]piperidine
scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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